5-tert-Butyl-L-tryptophan
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Overview
Description
5-tert-Butyl-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of a tert-butyl group at the 5-position of the indole ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-L-tryptophan typically involves the direct tert-butylation of tryptophan. This process can be achieved under simulated conditions of acidolytic cleavage of protecting groups based on a tert-butyl moiety. The reaction yields the tri-substituted amino acid as the main product . The structural elucidation of this substance and other tert-butylated products is often achieved through spectroscopic methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate . This method ensures efficient tert-butylation of the amino acid.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can target the indole ring or the tert-butyl group, depending on the reagents used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce various reduced forms of the indole ring.
Scientific Research Applications
5-tert-Butyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and indole derivatives.
Biology: The compound is used in studies related to protein structure and function, as well as in the investigation of enzyme-substrate interactions.
Medicine: Research into the therapeutic potential of this compound includes its use in drug development and as a potential treatment for various disorders.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-L-tryptophan involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The indole ring plays a crucial role in the compound’s ability to interact with biological macromolecules, affecting processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Tryptophan: The parent compound, lacking the tert-butyl group.
5-Methyl-L-tryptophan: A similar derivative with a methyl group at the 5-position.
5-Fluoro-L-tryptophan: Another derivative with a fluorine atom at the 5-position.
Comparison: 5-tert-Butyl-L-tryptophan is unique due to the presence of the bulky tert-butyl group, which significantly alters its chemical and biological properties compared to other tryptophan derivatives. This modification can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable tool in various research applications .
Properties
CAS No. |
69527-38-4 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-tert-butyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)10-4-5-13-11(7-10)9(8-17-13)6-12(16)14(18)19/h4-5,7-8,12,17H,6,16H2,1-3H3,(H,18,19)/t12-/m0/s1 |
InChI Key |
RKDCXTXXHBZOBP-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC=C2CC(C(=O)O)N |
Origin of Product |
United States |
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